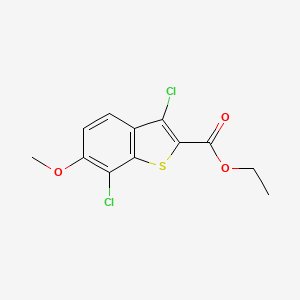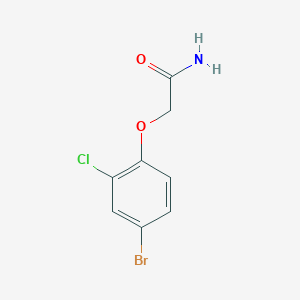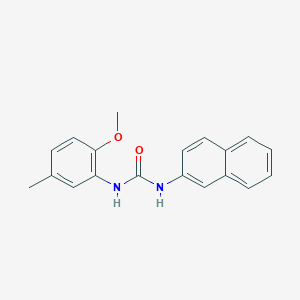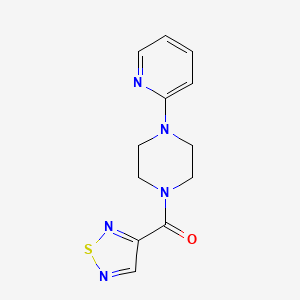
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate, also known as DMBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It is widely used in scientific research for its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has also been investigated for its potential use as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is not fully understood. However, it has been suggested that ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2). This leads to a decrease in the production of inflammatory mediators and angiogenic factors, which ultimately results in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in different cell and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and protect against oxidative stress-induced damage. ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It is also relatively inexpensive compared to other pharmacological agents. However, ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate. One potential area of research is the development of more potent and selective analogs of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate with improved pharmacological properties. Another area of interest is the investigation of the potential use of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate in combination with other pharmacological agents for the treatment of cancer and inflammatory disorders. Additionally, the elucidation of the exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate may provide insights into the development of novel therapeutic strategies for the treatment of various diseases.
Synthesemethoden
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate can be synthesized by the reaction of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O3S/c1-3-17-12(15)11-8(13)6-4-5-7(16-2)9(14)10(6)18-11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZJHFAVVUDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)



![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)